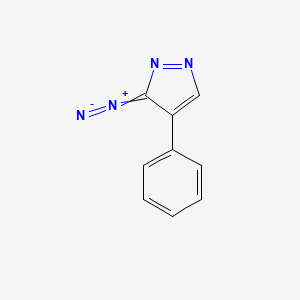
3-Methoxy-4-methyl-2-cyclopenten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-methyl-2-cyclopenten-1-one is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclopentenone, characterized by a methoxy group at the 3-position and a methyl group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methyl-2-cyclopenten-1-one typically involves the following steps:
Michael Addition: The initial step involves the Michael addition of methyl vinyl ketone to a suitable methoxy-substituted precursor.
Cyclization: The intermediate product undergoes cyclization to form the cyclopentenone ring.
Methylation: The final step involves the methylation of the cyclopentenone ring at the 4-position to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. The process typically includes:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate hydrogenation reactions.
Solvent Selection: Employing solvents like ethanol or methanol to improve reaction efficiency and product isolation.
化学反应分析
Types of Reactions
3-Methoxy-4-methyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines, thiols.
科学研究应用
3-Methoxy-4-methyl-2-cyclopenten-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methoxy-4-methyl-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
相似化合物的比较
Similar Compounds
3-Methoxy-2-cyclopenten-1-one: Similar structure but lacks the methyl group at the 4-position.
3-Methyl-2-cyclopenten-1-one: Similar structure but lacks the methoxy group at the 3-position.
2-Cyclopenten-1-one: The parent compound without any substituents.
Uniqueness
3-Methoxy-4-methyl-2-cyclopenten-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its versatility in various chemical reactions and applications .
属性
CAS 编号 |
7180-61-2 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC 名称 |
3-methoxy-4-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(8)4-7(5)9-2/h4-5H,3H2,1-2H3 |
InChI 键 |
XPIDVFODBVIXGV-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)C=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


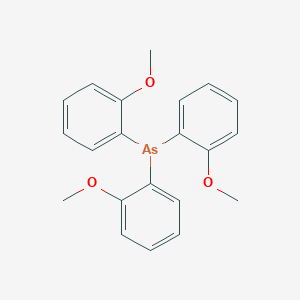
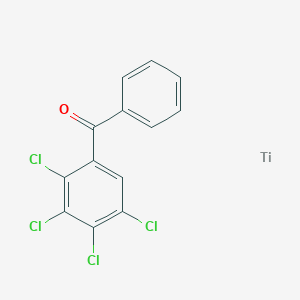

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)
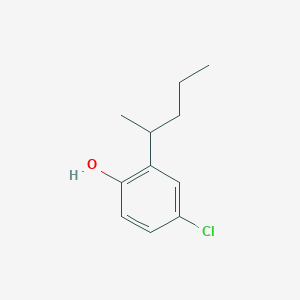

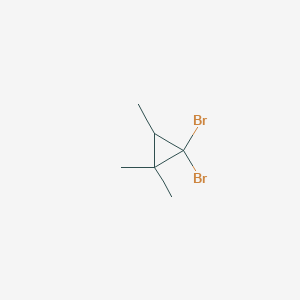
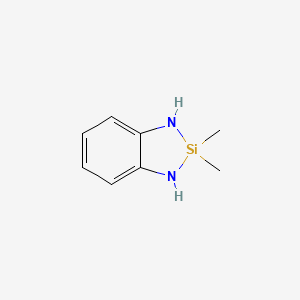
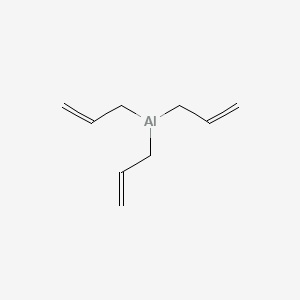
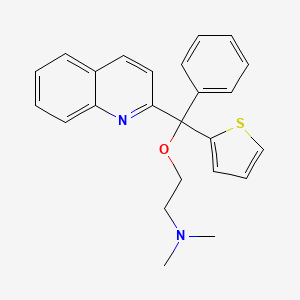
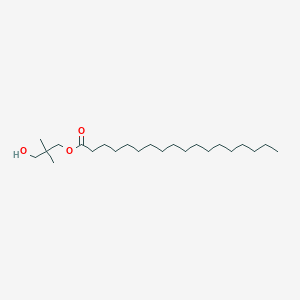
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

